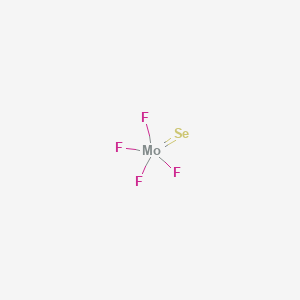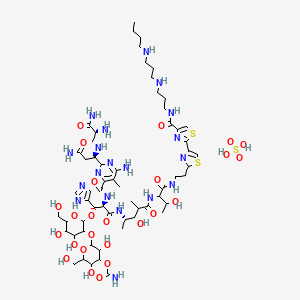![molecular formula C17H21BrN2O3 B1235143 2-BROMO-N-(2-{[2-HYDROXY-3-(NAPHTHALEN-1-YLOXY)PROPYL]AMINO}ETHYL)ACETAMIDE CAS No. 59479-82-2](/img/structure/B1235143.png)
2-BROMO-N-(2-{[2-HYDROXY-3-(NAPHTHALEN-1-YLOXY)PROPYL]AMINO}ETHYL)ACETAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Hydroxy-3-(1-naphthyloxy)propyl)-N’-bromoacetylethylenediamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a naphthyloxy group, a hydroxy group, and a bromoacetyl group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-3-(1-naphthyloxy)propyl)-N’-bromoacetylethylenediamine typically involves multiple steps. One common method starts with the reaction of α-naphthol with epichlorohydrin in the presence of a base such as sodium hydroxide to form 2-(1-naphthyloxy)propan-1-ol. This intermediate is then reacted with ethylenediamine to introduce the ethylenediamine moiety. Finally, the compound is brominated using bromoacetyl bromide to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-(2-Hydroxy-3-(1-naphthyloxy)propyl)-N’-bromoacetylethylenediamine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromoacetyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(2-Hydroxy-3-(1-naphthyloxy)propyl)-N’-bromoacetylethylenediamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
作用机制
The mechanism of action of N-(2-Hydroxy-3-(1-naphthyloxy)propyl)-N’-bromoacetylethylenediamine involves its interaction with specific molecular targets. The hydroxy and bromoacetyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The naphthyloxy group may also contribute to the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
2-Hydroxy-3-(1-naphthyloxy)propyl methacrylate: Similar structure but lacks the bromoacetyl group.
N-(2-Hydroxy-3-(2-naphthyloxy)propyl)-N’-bromoacetylethylenediamine: Isomeric compound with a different position of the naphthyloxy group.
Uniqueness
N-(2-Hydroxy-3-(1-naphthyloxy)propyl)-N’-bromoacetylethylenediamine is unique due to the presence of both the naphthyloxy and bromoacetyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development .
属性
CAS 编号 |
59479-82-2 |
|---|---|
分子式 |
C17H21BrN2O3 |
分子量 |
381.3 g/mol |
IUPAC 名称 |
2-bromo-N-[2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]ethyl]acetamide |
InChI |
InChI=1S/C17H21BrN2O3/c18-10-17(22)20-9-8-19-11-14(21)12-23-16-7-3-5-13-4-1-2-6-15(13)16/h1-7,14,19,21H,8-12H2,(H,20,22) |
InChI 键 |
BBYDRQMXLVAJSK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(CNCCNC(=O)CBr)O |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(CNCCNC(=O)CBr)O |
同义词 |
N-(2-hydroxy-3-(1-naphthyloxy)propyl)-N'-bromoacetylethylenediamine NHNP-NBE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl (14E)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B1235066.png)


![2-N-[(E)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-4-N-phenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine](/img/structure/B1235072.png)








